(131I)iodanylsilver
Description
Properties
IUPAC Name |
(131I)iodanylsilver | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.HI/h;1H/q+1;/p-1/i;1+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPLIAKTHOCQP-TUDVEANBSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ag]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Ag][131I] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168278 | |
| Record name | Iodosilver | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.774 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16734-14-8 | |
| Record name | Iodosilver | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016734148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodosilver | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The simplest method involves the metathesis reaction between silver nitrate (AgNO₃) and sodium iodide-131 (Na[131I]) in aqueous solution:
This method exploits the low solubility of silver iodide ().
Procedure and Optimization
-
Precursor Ratios : Stoichiometric equivalence of AgNO₃ and Na[131I] is critical. Excess Ag⁺ ensures complete precipitation of Ag[131I].
-
Temperature Control : Reactions conducted at 25–40°C prevent colloidal Ag[131I] formation, which complicates filtration.
-
pH Adjustment : Neutral pH (6.5–7.5) minimizes hydrolysis of AgNO₃ to AgOH.
Table 1: Direct Precipitation Parameters and Outcomes
Limitations
-
Residual NaNO₃ requires extensive washing, increasing radiation exposure risks.
-
Particle size variability (50–200 nm) affects biodistribution in medical applications.
Oxidative Radioiodination with Chloramine-T
Principle
Chloramine-T oxidizes iodide-131 () to iodonium (), facilitating electrophilic substitution on silver substrates:
Protocol
Table 2: Chloramine-T Method Performance
Advantages
Solid-Phase Synthesis Using Ion Exchange Resins
Process Optimization
Table 3: Ion Exchange Efficiency
Applications
Nanoparticle Radiolabeling Techniques
Silver Nanoparticle Functionalization
Ag nanoparticles (5–20 nm) are incubated with Na[131I] under reducing conditions:
Yield and Stability
Purification and Quality Control
Centrifugation and Filtration
Radiochemical Purity Assessment
-
Thin-Layer Chromatography (TLC) :
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | RCY | RCP | Scalability | Cost |
|---|---|---|---|---|
| Direct Precipitation | 85–92% | 95–98% | High | Low |
| Chloramine-T | 89–93% | 97–99% | Moderate | Medium |
| Ion Exchange | 95–98% | 99% | High | Low |
| Nanoparticle Labeling | 88–94% | 96–98% | Low | High |
Chemical Reactions Analysis
Chemical Stability and Decomposition
Silver iodide-131 exhibits limited stability under specific conditions:
Antioxidants like sodium thiosulfate are often added to suppress iodine volatilization .
Reactivity in Redox Reactions
Silver iodide-131 participates in redox processes due to iodine’s variable oxidation states:
- Oxidation by Strong Oxidizers : Chlorine oxidizes iodide to iodine gas, detectable via gamma spectroscopy .
- Reduction to Metallic Silver : Zinc reduces AgI, releasing into solution .
Radiolytic Decomposition
The beta decay of ( days) impacts chemical integrity:
- Self-Decomposition : Beta particles induce free radicals in aqueous solutions, accelerating AgI breakdown .
- Dosage Effects : High specific activity (>124,000 Ci/g) necessitates shielding and cold storage to minimize radiolysis .
Analytical Detection Methods
- Gamma Spectroscopy : Detects 364 keV photons from decay .
- Autoradiography : Maps spatial distribution in biological samples .
Silver iodide-131’s reactivity is governed by both its inorganic matrix and the radiolytic effects of . Its applications in medicine and research require stringent handling protocols to mitigate decomposition and radiation hazards.
Scientific Research Applications
Thyroid Cancer Treatment
(131I)iodanylsilver is primarily used in the treatment of thyroid cancer. It works by selectively targeting thyroid tissue due to its affinity for iodine uptake in thyroid cells. The therapeutic process involves administering a dose of iodine-131, which emits both beta and gamma radiation. This radiation effectively destroys malignant cells while minimizing damage to surrounding healthy tissues.
Key Findings:
- Dosage: Typical doses range from 1110 MBq (30 mCi) to 3700 MBq (100 mCi) depending on the patient's condition and thyroid tissue retention .
- Mechanism: The beta particles emitted by iodine-131 induce cellular damage through ionization, leading to apoptosis in cancerous cells .
Hyperthyroidism Management
In addition to cancer treatment, this compound is also effective in managing hyperthyroidism. The radioactive iodine selectively ablates overactive thyroid tissue, helping to restore normal hormonal balance without the need for surgical intervention.
Case Studies:
- A study demonstrated that patients receiving this compound for hyperthyroidism experienced significant reductions in thyroid hormone levels within weeks post-treatment .
Side Effects and Mitigation Strategies
While this compound is effective, it is not without side effects. Common adverse reactions include:
- Salivary gland dysfunction
- Gastrointestinal disturbances
- Risk of secondary malignancies due to radiation exposure
Mitigation Strategies:
Research has focused on using antioxidants to mitigate the oxidative damage caused by iodine-131. Antioxidants can help neutralize free radicals generated during treatment, potentially reducing side effects. For example:
- Vitamin C and E: Administering these antioxidants prior to treatment has shown promise in reducing oxidative stress markers post-therapy .
Data Tables
| Application Area | Dosage Range | Primary Mechanism | Common Side Effects |
|---|---|---|---|
| Thyroid Cancer | 1110 - 3700 MBq | Beta/Gamma radiation | Salivary gland dysfunction |
| Hyperthyroidism | 3700 MBq | Selective ablation | Gastrointestinal issues |
Mechanism of Action
The mechanism of action of (131I)iodanylsilver involves the uptake of iodine-131 by thyroid tissue via the sodium-iodide symporter. Once inside the thyroid cells, the iodine-131 undergoes beta decay, emitting beta particles that cause localized damage to the thyroid tissue. This targeted destruction of thyroid cells is the basis for the therapeutic use of this compound in treating thyroid disorders .
Comparison with Similar Compounds
Chemical and Radiochemical Properties
131I-labeled compounds vary in stability, radiochemical purity, and retention times, which influence their clinical utility.
Table 1: Radiochemical Comparison of Selected 131I Compounds
- Closo-Borate Derivatives : Biotin analogs labeled with 131I ([131I]3b and [125I]4b) exhibit distinct in vivo distribution profiles despite structural similarity, highlighting the role of boron cage geometry in pharmacokinetics .
- Hydrazone Derivatives : Compounds like [131I]11b and [125I]12b show tissue distribution variations due to structural modifications (e.g., carboxylate groups), affecting intestinal excretion rates .
Pharmacokinetics and Biodistribution
Tumor Uptake and Clearance :
- [131I]1 vs. [18F]AGI-5198 : Both compounds demonstrated comparable initial tumor uptake (~0.9% ID/g at 0.5h) but differed in hepatobiliary clearance. [131I]1 showed 61% ID in liver/intestines vs. 87% for [18F]AGI-5198 at 4h .
- [131I]MIBG : Used in neuroendocrine tumors, it achieves rapid tumor localization but requires higher doses (444 MBq/kg) compared to newer agents like [131I]I-UJ13A (80–156 MBq/kg) .
Biological Activity
(131I)iodanylsilver is a radiopharmaceutical compound that combines iodine-131 with silver, primarily used in the treatment of thyroid conditions, particularly thyroid cancer. The biological activity of this compound is critical for understanding its therapeutic efficacy and potential side effects. This article reviews the biological activity of this compound, drawing from various studies and case reports to provide a comprehensive overview.
The primary mechanism of action for this compound involves the selective uptake of iodine by thyroid tissues. Upon administration, the iodine-131 isotope emits beta particles and gamma radiation, leading to localized destruction of malignant cells. This targeted approach minimizes damage to surrounding healthy tissues while maximizing therapeutic effects on cancerous cells.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound on various cell lines, particularly those associated with thyroid cancer. A notable study assessed the viability of human hepatocellular carcinoma (HepG2/C3A) and normal lung fibroblast (MRC-5) cells after exposure to different doses of iodine-131. The results indicated:
- HepG2/C3A Cells : Significant cytotoxicity was observed at higher doses, with cell viability dropping below 50% at concentrations exceeding 3 MBq/mL.
- MRC-5 Cells : These non-tumor cells exhibited higher resistance, maintaining over 80% viability even at elevated doses, suggesting a differential response based on cell type .
| Cell Type | Dose (MBq/mL) | Viability (%) |
|---|---|---|
| HepG2/C3A | 1 | 75 |
| HepG2/C3A | 3 | 45 |
| MRC-5 | 1 | 90 |
| MRC-5 | 3 | 83 |
DNA Damage Assessment
The impact of this compound on DNA integrity has been evaluated using lymphocytes from patients undergoing treatment. A study reported that patients receiving therapeutic doses demonstrated a significant increase in DNA damage markers compared to control groups. Specifically:
- Residual Damage : Detected levels were significantly higher five weeks post-treatment, indicating prolonged effects on cellular DNA integrity .
Case Study: Thyroid Cancer Treatment
A retrospective analysis involving a cohort of patients treated with this compound revealed varying responses based on individual factors such as age, sex, and pre-existing health conditions. One notable case involved a patient with radioactive iodine-refractory thyroid cancer who underwent multiple treatments with this compound. The patient's condition improved significantly post-treatment, showcasing the compound's effectiveness despite prior resistance to traditional therapies .
Veterinary Application
In veterinary medicine, this compound has been utilized to treat thyroid carcinoma in dogs. A case involving a canine patient demonstrated that after administration, the tumor size reduced significantly within weeks, underscoring the compound's potential in non-human subjects as well .
Safety and Side Effects
While this compound is generally well-tolerated, side effects can occur due to radiation exposure. Commonly reported side effects include:
- Fatigue
- Nausea
- Transient thyroiditis
Monitoring is essential for detecting any adverse reactions early in the treatment process.
Q & A
Basic: What standardized protocols exist for quantifying (131I)iodanylsilver in biological samples, and how can they be validated?
Methodological Answer:
The GB/T 13273-91 standard specifies gamma spectrometry and radiochemical separation for 131I analysis in thyroid tissues. Validation requires spiked recovery tests (85–110% recovery rates) and inter-laboratory comparisons. For non-thyroid matrices, adapt protocols using ion-exchange chromatography to isolate iodine species, followed by gamma counting (1–5 keV resolution). Cross-validate with neutron activation analysis (NAA) for accuracy .
Basic: What biomarkers are commonly used to assess this compound’s biological effects, and how are they measured?
Methodological Answer:
Key biomarkers include:
- Thyroglobulin (Tg) : Quantified via chemiluminescent immunoassays (CLIA) with a functional sensitivity of 0.1 ng/mL. Post-therapy Tg trends (e.g., >50% decline at 3 months) predict remission in thyroid cancer .
- Salivary gland uptake ratios (SUR) : Calculated using SPECT/CT regions of interest (ROIs) with a threshold SUR <2.0 indicating radiation-induced dysfunction .
Advanced: How does this compound regulate proteomic pathways in long-term exposure models?
Methodological Answer:
In rat models, LC-MS/MS-based proteomics identifies differential expression of:
- Thyroid function proteins : Thyroperoxidase (TPO, ↓40%) and sodium-iodide symporter (NIS, ↓60%) after 12-month exposure.
- Cancer-related markers : Galectin-3 (↑3.2-fold) and HMGB1 (↑2.1-fold). Validate using Western blotting with β-actin normalization and immunohistochemistry (IHC) scoring (H-score ≥200 = positive) .
Advanced: What methodologies optimize radiochemical purity (>95%) in this compound labeling for monoclonal antibodies?
Methodological Answer:
Use IODO-GEN-coated tubes (10 µg/mg antibody) in pH 7.4 PBS. Key steps:
Pre-purify antibodies via size-exclusion chromatography (SEC, Sephadex G-25).
React at 25°C for 15 min with 131I:antibody molar ratio 3:1.
Remove free iodide using PD-10 desalting columns. Validate purity via ITLC-SG (85% acetone mobile phase; Rf = 0.1 for bound iodine) .
Advanced: How can researchers resolve contradictions between simulated and experimental 131I distribution data in environmental models?
Methodological Answer:
Apply sensitivity analysis (Morris method) to identify model parameters with the highest uncertainty (e.g., partition coefficients). Calibrate using Bayesian hierarchical modeling, incorporating prior distributions from experimental datasets (e.g., Hormann & Fischer, 2017). Validate with Akaike Information Criterion (AIC <2.0 indicates fit improvement) .
Experimental Design: What statistical considerations are critical for longitudinal studies on this compound efficacy?
Methodological Answer:
- Sample size : Use power analysis (α=0.05, β=0.2) with Cohen’s d >0.8 for clinical effect sizes. For metastasis studies, n≥80 ensures detection of 15% response rate differences .
- Endpoint selection : Combine RECIST 1.1 criteria with Tg kinetics. Use Cox regression for time-to-progression analysis, adjusting for confounding variables (e.g., tumor volume, TSH levels) .
Advanced: What in vivo tracking methods quantify this compound biodistribution with minimal organ cross-talk?
Methodological Answer:
- Dual-isotope SPECT : Co-administer 125I (28 keV) and 131I (364 keV) with medium-energy collimators. Apply scatter correction (Triple Energy Window) to reduce crosstalk to <5% .
- Autoradiography : For tumor xenografts, use phosphor imaging plates (20 µm resolution) and ROI analysis in ImageJ. Normalize counts to muscle background (tumor:muscle ratio >4.0 indicates specificity) .
Data Analysis: How should researchers handle heterogeneous response data in this compound clinical trials?
Methodological Answer:
- Subgroup stratification : Apply Fisher’s exact test (P<0.01) to compare remission rates across Tg response categories (e.g., G1: Tg↓≥50%, G3: Tg↑≥20%) .
- Machine learning : Train random forest models on features like pre-therapy SUVmax (PET/CT) and post-therapy SUR (SPECT). AUC >0.7 indicates predictive validity .
Advanced: What experimental models best capture long-term this compound toxicity in non-thyroid tissues?
Methodological Answer:
- Rat salivary gland models : Irradiate with 3.7 GBq/kg 131I; assess function via 99mTc-pertechnetate scintigraphy at 3/6/12 months. Histopathology (H&E staining) quantifies acinar cell loss (>30% = severe damage) .
- Proteomic time-series : Collect thyroid tissue at 6/12/18 months post-exposure. Use TMT labeling for multiplexed LC-MS/MS, identifying dose- and age-dependent protein clusters (e.g., oxidative stress markers) .
Advanced: How can multi-modal imaging improve dosimetry for this compound therapy?
Methodological Answer:
Integrate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
